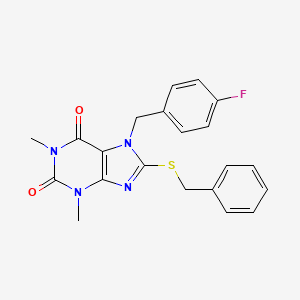

8-(benzylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Description

8-(Benzylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative with a benzylthio group at position 8 and a 4-fluorobenzyl substituent at position 5. Its molecular formula is C₂₁H₂₀FN₅O₂S, and its molecular weight is 393.42 g/mol (CAS: 330835-74-0) . The 4-fluorobenzyl group introduces electron-withdrawing properties, which may influence its pharmacokinetic profile, while the benzylthio moiety contributes to hydrophobic interactions in biological systems.

Properties

IUPAC Name |

8-benzylsulfanyl-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-14-8-10-16(22)11-9-14)20(23-18)29-13-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCDMFUEQRKNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the introduction of the benzylsulfanyl and fluorophenylmethyl groups to the purine core. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

8-(benzylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

8-(Benzylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. Its unique structure allows it to interact with biological systems and serve as a valuable building block in synthetic chemistry. This article explores its applications in medicinal chemistry, biochemistry, and materials science.

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound can inhibit the growth of cancer cells. For instance, studies have demonstrated that purine derivatives can act as inhibitors of various enzymes involved in cancer progression, such as kinases and phosphatases .

Biochemical Applications

The compound serves as a valuable tool in biochemical research.

Enzyme Inhibition Studies

This compound can be used to study enzyme kinetics and mechanisms. Its structure allows it to mimic natural substrates or inhibitors, facilitating investigations into enzyme activity and regulation .

Protein-Ligand Interaction Studies

The compound's ability to interact with proteins makes it suitable for studying protein-ligand interactions. This can provide insights into drug design and the development of more effective therapeutic agents .

Synthetic Chemistry

In synthetic organic chemistry, this compound is utilized as a precursor or building block for synthesizing more complex molecules.

Synthesis of Novel Compounds

Researchers can use this compound as a starting material for the synthesis of other biologically active compounds. Its functional groups allow for various chemical modifications through substitution reactions .

Development of New Materials

The unique properties of this compound can be exploited in material science for developing new materials with specific electronic or optical characteristics. Its incorporation into polymer matrices could lead to advancements in optoelectronic devices .

Case Studies

Several studies have highlighted the applications of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 8-(benzylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Position 7 Substituents

Position 8 Substituents

Position 1 and 3 Substituents

- Target Compound : 1,3-Dimethyl groups.

- Compound 13 (): 1-((Tetrahydro-2H-pyran-4-yl)methyl) and 3-ethyl groups.

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability: Fluorination at the benzyl group (target compound) reduces oxidative metabolism compared to non-fluorinated analogs (e.g., Compound 15) .

Biological Activity

8-(Benzylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest in biological research due to its potential pharmacological properties. This compound features a complex structure that includes a benzylthio group and a 4-fluorobenzyl moiety, which may influence its interactions with biological targets.

- IUPAC Name : 8-benzylsulfanyl-1,3-dimethyl-7-[(4-fluorophenyl)methyl]purine-2,6-dione

- Molecular Formula : C22H22N4O2S

- Molecular Weight : 398.50 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or modulator in various biochemical pathways. The presence of the benzylthio and fluorobenzyl groups likely enhances its binding affinity and specificity toward target proteins.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. Its mechanism appears to involve interference with cellular signaling pathways critical for tumor proliferation.

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models, which could have implications for diseases associated with oxidative damage.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic processes, suggesting potential applications in metabolic disorders.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

| Study | Objective | Methodology | Results |

|---|---|---|---|

| Study 1 | Antitumor effects | MTT assay on cancer cell lines | Significant reduction in cell viability at concentrations above 10 µM |

| Study 2 | Antioxidant capacity | DPPH radical scavenging assay | IC50 value of 25 µM indicating strong antioxidant activity |

| Study 3 | Enzyme inhibition | Kinetic assays on target enzymes | Competitive inhibition observed with Ki values ranging from 5 to 15 µM |

Toxicological Profile

Toxicity studies indicate that while the compound shows promising biological activity, it also exhibits some degree of cytotoxicity at higher concentrations. The No Observed Adverse Effect Level (NOAEL) was determined to be around 100 µM in preliminary studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 8-(benzylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. Key steps include:

- Thioether formation : Reacting a purine-dione precursor with benzylthiol under basic conditions (e.g., KCO in DMF) at 60–80°C for 12–24 hours to introduce the benzylthio group.

- Fluorobenzyl incorporation : Use of 4-fluorobenzyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance regioselectivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios significantly impact yield and byproduct formation.

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., benzylthio vs. fluorobenzyl groups). For example, the 4-fluorobenzyl group shows a doublet at ~7.2 ppm (aromatic protons) and a singlet for the methylene group at ~5.1 ppm.

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~455.2 g/mol).

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, if single crystals are obtainable .

Advanced Research Questions

Q. What strategies are recommended for investigating its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Computational docking : Use software like AutoDock Vina to predict binding affinities with adenosine receptors (A/A) due to structural similarities to purine derivatives. Focus on the fluorobenzyl and benzylthio moieties as potential pharmacophores .

- In vitro assays : Conduct competitive binding assays with H-labeled agonists (e.g., adenosine) in HEK-293 cells expressing recombinant receptors.

- Mutagenesis studies : Identify critical residues in target proteins by comparing binding kinetics in wild-type vs. mutant receptors .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Reproducibility checks : Validate experimental conditions (e.g., buffer pH, ATP concentration in kinase assays) that may alter activity.

- Meta-analysis : Compare structural analogs (e.g., 8-(morpholin-4-yl)methyl derivatives) to identify substituent-dependent trends in potency .

- Orthogonal assays : Confirm results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Q. What approaches are effective for studying its metabolic stability and degradation pathways?

- Methodological Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key metabolites may result from oxidative cleavage of the benzylthio group or demethylation.

- Isotope labeling : Use C-labeled methyl groups to track demethylation products.

- Computational tools : Predict metabolic hotspots with software like MetaSite .

Data-Driven Research Challenges

Q. How can structural modifications enhance selectivity for specific biological targets?

- Methodological Answer :

- SAR studies : Synthesize derivatives with variations in:

- Benzylthio group : Replace with alkylthiols or heterocyclic thioethers.

- Fluorobenzyl moiety : Test chloro- or methoxy-substituted analogs.

- Data integration : Use machine learning (e.g., Random Forest models) trained on IC data from related purine-diones to prioritize candidates .

Q. What analytical techniques are critical for detecting impurities or degradation products in synthesized batches?

- Methodological Answer :

- HPLC-DAD/MS : Employ a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate impurities. Common byproducts include des-methyl derivatives or oxidized sulfur species.

- Stability studies : Accelerate degradation under forced conditions (e.g., 40°C/75% humidity) and monitor via qNMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.